molecular formula C13H13NO3 B1398116 3-Methyl-5-p-tolyl-isoxazole-4-carboxylic acid methyl ester CAS No. 1208081-29-1

3-Methyl-5-p-tolyl-isoxazole-4-carboxylic acid methyl ester

Cat. No.: B1398116
CAS No.: 1208081-29-1
M. Wt: 231.25 g/mol
InChI Key: WPYTZLQBFQUQSK-UHFFFAOYSA-N
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Description

3-Methyl-5-p-tolyl-isoxazole-4-carboxylic acid methyl ester is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom

Scientific Research Applications

3-Methyl-5-p-tolyl-isoxazole-4-carboxylic acid methyl ester has several applications in scientific research:

Future Directions

In the field of drug discovery, it is always imperative to unleash new eco-friendly synthetic strategies . The development of alternate metal-free synthetic routes for the synthesis of isoxazoles is one such direction .

Biochemical Analysis

Biochemical Properties

3-Methyl-5-p-tolyl-isoxazole-4-carboxylic acid methyl ester plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways. For instance, it can interact with enzymes involved in the synthesis of nucleotides, leading to alterations in cellular metabolism. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration of the compoundFor example, it has been observed to modulate the expression of genes involved in inflammatory responses, thereby affecting cell function . Additionally, it can alter cellular metabolism by inhibiting key enzymes, leading to changes in the levels of various metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active site. This binding can prevent the enzyme from catalyzing its substrate, leading to a decrease in the production of specific metabolites. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in adaptive changes in cellular function, such as the upregulation of compensatory pathways . These temporal effects highlight the importance of considering the duration of exposure in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound have been associated with toxic effects, such as liver damage and alterations in blood chemistry . These dosage-dependent effects underscore the need for careful dose optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes that are critical for the synthesis and degradation of various biomolecules. For example, this compound can inhibit enzymes involved in the nucleotide synthesis pathway, leading to a decrease in nucleotide levels and subsequent effects on DNA and RNA synthesis . Additionally, it can affect metabolic flux by altering the activity of key metabolic enzymes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of the compound can influence its activity and efficacy . For instance, its accumulation in the nucleus can enhance its effects on gene expression.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity. This compound can be targeted to specific cellular compartments through post-translational modifications or interactions with targeting signals. For example, it may be directed to the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular localization of the compound can also affect its stability and degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-p-tolyl-isoxazole-4-carboxylic acid methyl ester can be achieved through various methods. One common approach involves the cyclization of acetophenone derivatives with hydroxylamine hydrochloride, followed by esterification. Another method includes the reaction of benzyl chloride with ethyl acetoacetate in the presence of sodium ethoxide, followed by cyclization with hydroxylamine .

Industrial Production Methods: Industrial production typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methyl ester group, using reagents like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted isoxazole derivatives.

Comparison with Similar Compounds

  • 3-Methyl-5-phenyl-isoxazole-4-carboxylic acid methyl ester
  • 3-Methyl-5-(4-methylphenyl)-isoxazole-4-carboxylic acid
  • 3-Methyl-5-(4-chlorophenyl)-isoxazole-4-carboxylic acid methyl ester

Uniqueness: 3-Methyl-5-p-tolyl-isoxazole-4-carboxylic acid methyl ester is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the p-tolyl group can enhance its lipophilicity and potentially improve its interaction with biological targets .

Properties

IUPAC Name

methyl 3-methyl-5-(4-methylphenyl)-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-8-4-6-10(7-5-8)12-11(13(15)16-3)9(2)14-17-12/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYTZLQBFQUQSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NO2)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601195484
Record name Methyl 3-methyl-5-(4-methylphenyl)-4-isoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601195484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208081-29-1
Record name Methyl 3-methyl-5-(4-methylphenyl)-4-isoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208081-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-methyl-5-(4-methylphenyl)-4-isoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601195484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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